

Solubility of Nickel Dimethylglyoxime in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Nickel dimethylglyoxime

Cat. No.: B1143609

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of **nickel dimethylglyoxime**, a coordination complex of significant interest in analytical chemistry and materials science. While lauded for its insolubility in aqueous solutions, which is fundamental to its application in gravimetric analysis, its behavior in organic solvents is less quantified in publicly available literature. This document synthesizes the existing knowledge on its solubility characteristics, outlines a detailed experimental protocol for its determination, and provides a visual workflow to aid in experimental design.

Introduction to Nickel Dimethylglyoxime

Nickel dimethylglyoxime, with the chemical formula $\text{Ni}(\text{C}_4\text{H}_7\text{N}_2\text{O}_2)_2$, is a bright red coordination complex.^[1] The central nickel(II) ion is coordinated in a square planar geometry by two dimethylglyoximate ligands.^[2] This structure is stabilized by intramolecular hydrogen bonds, contributing to its low solubility in many solvents.^[1] Its primary application lies in the quantitative determination of nickel.^[3]

Solubility Profile

Nickel dimethylglyoxime is characterized by its very low solubility in water and most organic solvents.^[1] This property is crucial for its use as a precipitating agent in gravimetric analysis.^[3] However, it exhibits minimal or slight solubility in certain organic solvents. The nickel dimethylglyoximate chelate is reported to be soluble in chloroform and other non-polar organic

solvents.^[4] It is also described as being slightly soluble in alcoholic solutions.^[5] Dissolution in mineral acids occurs, but this is accompanied by the decomposition of the complex.^[1]

Quantitative Solubility Data

Despite extensive literature searches, specific quantitative solubility data (e.g., in g/100 mL or mol/L) for **nickel dimethylglyoxime** in a range of organic solvents is not readily available in common chemical handbooks or scientific databases. The table below summarizes the qualitative and semi-quantitative information found in the literature.

Solvent	Formula	Type	Solubility	Reference(s)
Water	H ₂ O	Protic	Practically Insoluble (<0.01 g/L)	[1]
Chloroform	CHCl ₃	Non-polar	Minimally Soluble / Soluble	[4]
Pyridine	C ₅ H ₅ N	Polar Aprotic	Minimally Soluble	
Methanol	CH ₃ OH	Polar Protic	More Soluble (than in water)	[6]
Ethanol	C ₂ H ₅ OH	Polar Protic	Slightly Soluble	[5][7]
Acetone	C ₃ H ₆ O	Polar Aprotic	Soluble (for the ligand)	[7]
Ether	(C ₂ H ₅) ₂ O	Non-polar	Soluble (for the ligand)	[7]

Note: The solubility of the ligand, dimethylglyoxime, is included for context as it is often dissolved in an organic solvent before complexation.

Experimental Protocol for Solubility Determination

The following protocol outlines a detailed methodology for the experimental determination of the solubility of **nickel dimethylglyoxime** in an organic solvent using the isothermal

equilibrium method followed by spectrophotometric analysis.

Synthesis and Preparation of Nickel Dimethylglyoxime

- Dissolution of Nickel Salt: Dissolve a precisely weighed amount of a soluble nickel(II) salt (e.g., nickel(II) sulfate hexahydrate, $\text{NiSO}_4 \cdot 6\text{H}_2\text{O}$) in deionized water to create a standard solution.
- Preparation of Dimethylglyoxime Solution: Prepare a 1% (w/v) solution of dimethylglyoxime in ethanol.
- Precipitation:
 - In a beaker, take a known volume of the nickel(II) salt solution and dilute it with deionized water.
 - Add a sufficient amount of the ethanolic dimethylglyoxime solution.
 - Slowly add dilute ammonium hydroxide solution while stirring until the solution is slightly alkaline to precipitate the bright red **nickel dimethylglyoxime** complex.
- Digestion and Filtration: Heat the suspension gently (e.g., on a water bath) to encourage the formation of larger, more easily filterable particles. Allow the precipitate to cool and settle.
- Washing and Drying: Filter the precipitate using a suitable filter paper or a sintered glass crucible. Wash the precipitate with cold deionized water to remove any soluble impurities. Dry the collected **nickel dimethylglyoxime** in an oven at a controlled temperature (e.g., 110-120 °C) to a constant weight.

Isothermal Solubility Measurement

- Equilibration:
 - Add an excess amount of the dried **nickel dimethylglyoxime** powder to a known volume of the desired organic solvent in a sealed, temperature-controlled vessel (e.g., a shaker bath).

- Agitate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached between the solid and the dissolved complex.
- Separation of Saturated Solution:
 - Allow the undissolved solid to settle.
 - Carefully withdraw a known volume of the supernatant (the saturated solution) using a pre-heated or pre-cooled pipette to avoid temperature-induced precipitation.
 - Filter the withdrawn sample through a fine-porosity filter to remove any suspended solid particles.
- Analysis of the Saturated Solution:
 - Spectrophotometry: Dilute a known volume of the filtered saturated solution with the same organic solvent to a concentration that falls within the linear range of a pre-established calibration curve. Measure the absorbance of the diluted solution at the wavelength of maximum absorbance (λ_{max}) for **nickel dimethylglyoxime** in that solvent.
 - Calibration Curve: Prepare a series of standard solutions of known concentrations of **nickel dimethylglyoxime** in the same organic solvent. Measure the absorbance of each standard at the λ_{max} and plot a graph of absorbance versus concentration.
- Calculation of Solubility:
 - From the absorbance of the diluted sample and the calibration curve, determine the concentration of **nickel dimethylglyoxime** in the diluted solution.
 - Calculate the concentration in the original saturated solution by accounting for the dilution factor.
 - Express the solubility in appropriate units, such as g/100 mL or mol/L, at the specified temperature.

Visualizing the Experimental Workflow

The following diagram illustrates the logical workflow for the experimental determination of the solubility of **nickel dimethylglyoxime**.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for determining the solubility of **nickel dimethylglyoxime**.

Conclusion

The solubility of **nickel dimethylglyoxime** in organic solvents is generally low, a characteristic that is central to its widespread use in analytical chemistry. While precise quantitative data remains scarce in readily accessible literature, this guide provides a thorough overview of its qualitative solubility and a detailed experimental protocol for its quantitative determination. For researchers in materials science and drug development, understanding and quantifying the solubility of such coordination complexes in various organic media is crucial for applications ranging from catalyst design to the formulation of novel therapeutic agents. The provided methodology offers a robust framework for obtaining this critical data.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. grokipedia.com [grokipedia.com]
- 2. Nickel bis(dimethylglyoximate) - Wikipedia [en.wikipedia.org]
- 3. journals.indianapolis.iu.edu [journals.indianapolis.iu.edu]
- 4. scribd.com [scribd.com]
- 5. chemlab.truman.edu [chemlab.truman.edu]
- 6. byjus.com [byjus.com]
- 7. Dimethylglyoxime Formula - Structure, Properties, Uses, Sample Questions - GeeksforGeeks [geeksforgeeks.org]
- To cite this document: BenchChem. [Solubility of Nickel Dimethylglyoxime in Organic Solvents: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1143609#solubility-of-nickel-dimethylglyoxime-in-organic-solvents>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com